
3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzamide” is a chemical compound. It’s part of the pyrimidinamine class of compounds, which are known for their wide range of pharmacological applications . Pyrimidinamines are reported to exhibit various biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing activities .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, such as “this compound”, often involves the use of synthetic approaches applied in preparing pharmacologically active decorated diazines . The optimal structure of the pyrimidine group was found to be 2-CH3-5-Cl-6-CHF2 .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidinamine core, which is a six-membered heterocyclic aromatic moiety . This core is a central building block for a wide range of pharmacological applications .Scientific Research Applications
Antimicrobial and Antitubercular Activities
One study explored the synthesis of pyrimidine-azetidinone analogues, focusing on their antioxidant, antimicrobial, and antitubercular activities. These analogues were synthesized via the condensation of aromatic amines with N-phenylacetamide, followed by reactions leading to Schiff base intermediates and final azetidinone analogues. These compounds demonstrated significant antimicrobial activity against bacterial and fungal strains and exhibited in vitro antituberculosis activity against Mycobacterium tuberculosis, indicating their potential as antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Anti-Inflammatory and Analgesic Agents
Another application is found in the synthesis of novel compounds derived from visnaginone and khellinone, aimed at providing anti-inflammatory and analgesic effects. These compounds, including various heterocyclic structures like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, were tested as COX-1/COX-2 inhibitors, displaying significant analgesic and anti-inflammatory activities. Some of these synthesized compounds showed high inhibitory activity and selectivity for COX-2, comparable to standard drugs, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Analytical Chemistry Applications
The compound has also been used in analytical chemistry, specifically in the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances. This method allowed for the effective separation and analysis of related chemical compounds, showcasing the utility of 3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzamide derivatives in the quality control of pharmaceuticals (Ye et al., 2012).
Material Science
In material science, the synthesis of aromatic polymers incorporating 1,3,5-triazine rings demonstrated the compound's applicability in creating new materials with potential uses in various industries. These polymers were synthesized through reactions involving aromatic diacid chlorides, showcasing their solubility and stability properties, which could be advantageous in developing advanced materials (Lin et al., 1990).
Future Directions
Pyrimidinamine derivatives, such as “3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzamide”, are considered promising agricultural compounds due to their outstanding activity and unique mode of action . With the increasing evolution of pesticide resistance, there is a need for the development of new compounds . Therefore, the future direction in this field could involve the design and synthesis of novel pyrimidinamine derivatives with improved biological activity and safety profiles.
properties
IUPAC Name |
3-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c1-18(2)13-15-7-11(8-16-13)17-12(19)9-4-3-5-10(14)6-9/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEAORDMJGUCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


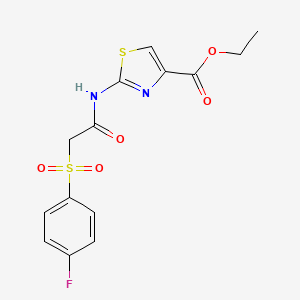
![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate](/img/structure/B2689673.png)
![N-(1-cyano-1-cyclopropylethyl)-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2689675.png)
![4-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxobutanamide](/img/structure/B2689677.png)

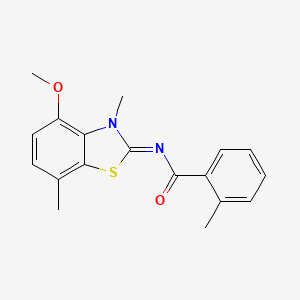
![N-tert-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2689682.png)

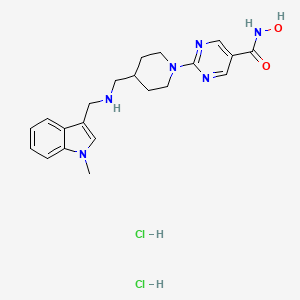
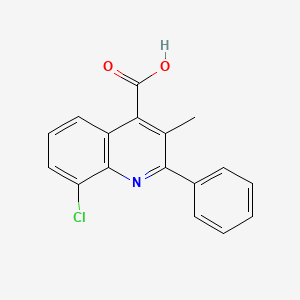

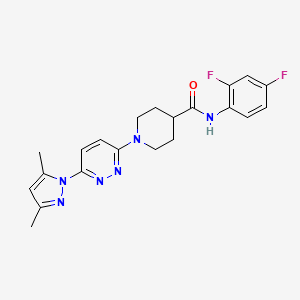
![Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate](/img/structure/B2689688.png)